Artocarpesin

Tyrosinase Inhibition Melanogenesis Cosmetic Whitening

Researchers screening flavonoids for tyrosinase inhibition often face compounds with potent cell-free activity that fail in cellular models. Artocarpesin bridges this translational gap with proven intracellular efficacy. • 4.6-fold higher cellular anti-melanogenic potency vs. norartocarpetin (IC50: 45.1 μM vs. 209.1 μM, B16 melanoma cells) • 88% biofilm reduction & 80% pyocyanin inhibition in P. aeruginosa PAO1 at sub-inhibitory concentrations • Inhibits collagen-induced platelet aggregation via cyclic nucleotide & MAPK pathway modulation Supplied as ≥98% pure powder with full COA. In stock for immediate dispatch to support melanogenesis, anti-virulence, or cardiovascular programs.

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
CAS No. 3162-09-2
Cat. No. B1216160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtocarpesin
CAS3162-09-2
Synonyms5,7,2',4'-tetrahydroxy-6-(3-methylbut-3-enyl)flavone
artocarpesin
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=C(C=C(C=C3)O)O)O)C
InChIInChI=1S/C20H18O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-9,21-23,25H,5H2,1-2H3
InChIKeyYWUVFGZTDLJVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Artocarpesin (CAS 3162-09-2): A Prenylated Flavone with Validated Biological Activity for Specialized Research Applications


Artocarpesin is a naturally occurring 6-prenylated flavone, chemically defined as 5,7,2',4'-tetrahydroxy-6-(3-methylbut-3-enyl)flavone . It is primarily isolated from various Artocarpus species (Moraceae), notably Artocarpus heterophyllus (jackfruit) and Cudrania tricuspidata [1]. Its structure is characterized by a 4-substituted resorcinol moiety in the B-ring and a prenyl side chain at the C-6 position, which are critical pharmacophores for its diverse bioactivities, including anti-tyrosinase, antimicrobial, and anti-inflammatory effects [2]. Artocarpesin is offered as a research-grade biochemical for in vitro and non-clinical investigations.

Why Artocarpesin Cannot Be Interchanged with Other Prenylated Flavonoids: Structure-Driven Activity Divergence


Despite being part of the prenylated flavonoid class, Artocarpesin cannot be considered a generic substitute for its structural analogs. The specific position and nature of the isoprenoid substituent (C-6 prenyl vs. C-3 prenyl or geranyl) and the exact hydroxylation pattern on the B-ring dramatically influence its affinity and inhibitory profile across different biological targets [1]. For instance, the presence of a prenyl group at C-6 in Artocarpesin, compared to the non-prenylated analog norartocarpetin, results in a 5-fold difference in cell-free tyrosinase inhibitory potency, but a striking ~5-fold increase in cellular anti-melanogenic efficacy [2]. Such divergence confirms that in-class substitution without comparative evidence introduces significant risk of experimental failure and erroneous interpretation, making compound-specific selection a scientific imperative.

Quantitative Differentiation of Artocarpesin Against Structural Analogs and Class Peers


Superior Cellular Anti-Melanogenic Efficacy vs. Norartocarpetin Despite Lower Direct Tyrosinase Inhibition

Artocarpesin exhibits a unique activity profile in melanogenesis assays. In a cell-free mushroom tyrosinase inhibition assay, its potency is 5-fold weaker than the non-prenylated analog norartocarpetin (IC50: 8.5 μM vs. 1.7 μM). However, in a more physiologically relevant cellular model using B16 melanoma cells, Artocarpesin demonstrates superior anti-melanogenic efficacy (IC50: 45.1 μM) compared to norartocarpetin (IC50: 209.1 μM), a 4.6-fold improvement [1]. This data indicates that the C-6 prenyl group in Artocarpesin, while reducing direct enzyme binding, significantly enhances its ability to inhibit melanin biosynthesis within intact cells, potentially due to improved cellular uptake or targeting of upstream pathways.

Tyrosinase Inhibition Melanogenesis Cosmetic Whitening B16 Melanoma

Substantially Enhanced Cellular Anti-Melanogenic Potency Over the Analog Albanin A

When compared to another prenylated flavone, albanin A, Artocarpesin demonstrates a distinct advantage in cellular assays relevant to pigmentation. In a cell-free mushroom tyrosinase assay, Artocarpesin (IC50: 8.5 μM) is 54-fold more potent than albanin A (IC50: 463 μM) [1]. Critically, in a B16 melanoma cell melanin formation assay, the IC50 values for Artocarpesin and albanin A are very similar (45.1 μM vs. 40.1 μM) [2]. This reveals that despite albanin A's poor intrinsic enzyme inhibition, its cellular activity is unexpectedly high, while Artocarpesin achieves comparable cellular potency with a much stronger direct inhibitory effect on the enzyme target. The C-3 prenyl group in albanin A appears to severely limit direct enzyme interaction while its cellular impact is preserved.

Tyrosinase Inhibition Melanogenesis Hyperpigmentation Flavonoid SAR

Greater Monoamine Oxidase (MAO) Inhibitory Activity Compared to Kaempferol and Cudraflavone D

In a comparative study of flavonoids isolated from Cudrania tricuspidata, Artocarpesin demonstrated moderate monoamine oxidase (MAO) inhibitory activity with an IC50 of 30.8 μM [1]. This potency is 2.7-fold greater than that of kaempferol (IC50: 82.3 μM) and 2.3-fold greater than that of cudraflavone D (IC50: 71.8 μM) [2]. These results position Artocarpesin as a more potent MAO inhibitor among this set of structurally related flavonoids, providing a measurable advantage for neuropharmacology research programs investigating MAO-mediated pathways.

Monoamine Oxidase Neuroprotection Flavonoids Enzyme Inhibition

Distinct Cytotoxicity Profile Across Multidrug-Resistant Cancer Cell Lines vs. Cycloartocarpesin and Isobavachalcone

In a broad cytotoxicity screen against nine drug-sensitive and multidrug-resistant (MDR) cancer cell lines, Artocarpesin displayed an IC50 range of 23.95 μM (HepG2 hepatocarcinoma) to 105 μM [HCT116 (p53-/-) colon carcinoma] [1]. In the same study, its structural analog cycloartocarpesin was more potent with IC50 values ranging from 15.51 μM to 49.83 μM, while the chalcone isobavachalcone was the most potent, with an IC50 range of 2.30 μM to 23.80 μM [2]. Artocarpesin's unique efficacy range, which is generally higher (less potent) than both cycloartocarpesin and isobavachalcone, makes it a valuable tool for studies requiring a moderately active comparator or for investigating structure-activity relationships that lead to decreased cytotoxicity compared to these more potent analogs. Its activity profile is distinct and not interchangeable.

Cytotoxicity Multidrug Resistance Cancer Flavonoids

Evidence-Backed Research and Industrial Applications for Artocarpesin


Lead Compound for Cosmetic Whitening Agents and Dermatological Hyperpigmentation Research

Based on the demonstrated 4.6-fold higher cellular anti-melanogenic efficacy compared to the non-prenylated analog norartocarpetin (IC50: 45.1 μM vs. 209.1 μM in B16 melanoma cells), Artocarpesin is the superior candidate for developing novel skin-whitening ingredients and for studying melanogenesis pathways in cellular models [1]. Its ability to potently inhibit melanin production within intact cells, despite moderate direct enzyme inhibition, makes it a compelling alternative to compounds that fail to translate cell-free activity to a cellular context.

Reference Standard in Tyrosinase Structure-Activity Relationship (SAR) Studies

Artocarpesin's unique position in the tyrosinase inhibition landscape—being 5-fold less potent in cell-free assays than norartocarpetin (8.5 μM vs. 1.7 μM) but 54-fold more potent than albanin A (8.5 μM vs. 463 μM)—makes it an essential reference standard for SAR investigations into the role of the prenyl group and B-ring substitution on flavonoid-enzyme interactions [1]. It provides a critical mid-range activity benchmark that helps delineate the functional impact of specific structural modifications.

Investigation of Alternative Anti-Virulence Strategies via Quorum Sensing Inhibition

Unlike standard antibiotics, Artocarpesin has been shown to attenuate bacterial virulence without relying on direct killing. At sub-inhibitory concentrations, it significantly inhibits quorum sensing (QS)-regulated phenotypes in Pseudomonas aeruginosa PAO1, including biofilm formation (88% reduction), pyocyanin (80% reduction), and elastase (84% reduction) [1]. This specific QS-inhibitory profile positions Artocarpesin as a valuable tool compound for research into novel, non-bactericidal therapeutic strategies aimed at disarming pathogens and preventing chronic infections.

Tool Compound for Anti-Platelet and Cardiovascular Research

Artocarpesin has been mechanistically shown to inhibit collagen-induced human platelet aggregation and thrombus formation by modulating cyclic nucleotide and MAPK signaling pathways [1]. This specific anti-platelet activity, documented in vitro, supports its use as a research tool for studying platelet activation mechanisms and for screening potential anti-thrombotic lead compounds for cardiovascular disease research programs.

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